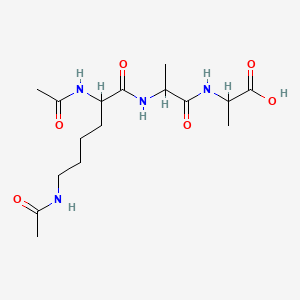

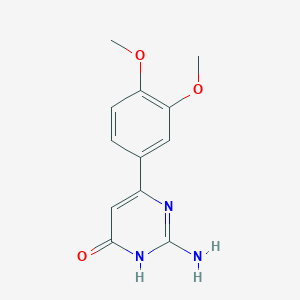

2-Amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-Amino-6-(3,4-diméthoxyphényl)pyrimidin-4-ol est un composé hétérocyclique appartenant à la famille des pyrimidines. Ce composé se caractérise par la présence d'un groupe amino en position 2, d'un groupe diméthoxyphényl en position 6 et d'un groupe hydroxyle en position 4 du cycle pyrimidine.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 2-Amino-6-(3,4-diméthoxyphényl)pyrimidin-4-ol implique généralement la condensation de la 3,4-diméthoxybenzaldéhyde avec la guanidine en présence d'une base, suivie d'une cyclisation. La réaction est généralement réalisée dans un solvant tel que l'éthanol ou le méthanol sous conditions de reflux. Le produit est ensuite purifié par recristallisation ou chromatographie .

Méthodes de production industrielle : Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et l'optimisation des conditions réactionnelles peuvent améliorer le rendement et la pureté. De plus, la synthèse assistée par micro-ondes a été explorée pour réduire les temps de réaction et améliorer l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions : Le 2-Amino-6-(3,4-diméthoxyphényl)pyrimidin-4-ol subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle en position 4 peut être oxydé pour former une cétone.

Réduction : Le groupe nitro, s'il est présent, peut être réduit en un groupe amino.

Substitution : Le groupe amino en position 2 peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.

Réduction : Des réactifs comme l'hydrogène gazeux en présence d'un catalyseur de palladium ou le borohydrure de sodium.

Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle en conditions basiques.

Principaux produits :

Oxydation : Formation de 2-amino-6-(3,4-diméthoxyphényl)pyrimidin-4-one.

Réduction : Formation de 2,4-diamino-6-(3,4-diméthoxyphényl)pyrimidine.

Substitution : Formation de diverses pyrimidines substituées en fonction du réactif utilisé.

Applications De Recherche Scientifique

Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques complexes et de composés hétérocycliques.

Biologie : Étudié pour son rôle dans l'inhibition enzymatique et comme agent thérapeutique potentiel.

Médecine : Exploré pour ses propriétés anticancéreuses, antivirales et anti-inflammatoires.

Industrie : Utilisé dans le développement d'agrochimiques et de produits pharmaceutiques.

5. Mécanisme d'action

Le mécanisme d'action du 2-Amino-6-(3,4-diméthoxyphényl)pyrimidin-4-ol implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur de l'Aurora kinase A, il se lie au site de liaison de l'ATP de l'enzyme, empêchant sa phosphorylation et son activation ultérieure. Cela conduit à l'arrêt du cycle cellulaire en phase G2/M et induit l'apoptose dans les cellules cancéreuses . La capacité du composé à former des liaisons hydrogène et des interactions hydrophobes avec ses cibles est cruciale pour son activité.

Composés similaires :

2-Amino-4,6-diphénylpyrimidine : Partage un noyau pyrimidine similaire mais avec des substituants différents, ce qui conduit à des variations d'activité biologique.

2-Amino-4,6-diméthylpyrimidine : Un autre dérivé de la pyrimidine avec des propriétés chimiques et des applications distinctes.

2-Amino-4-hydroxy-6-méthylpyrimidine : Similaire en structure mais avec des substituants différents affectant sa réactivité et ses effets biologiques.

Unicité : Le 2-Amino-6-(3,4-diméthoxyphényl)pyrimidin-4-ol est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Sa capacité à inhiber l'Aurora kinase A et ses applications thérapeutiques potentielles en font un composé d'intérêt significatif en chimie médicinale .

Mécanisme D'action

The mechanism of action of 2-Amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, as an Aurora kinase A inhibitor, it binds to the ATP-binding site of the enzyme, preventing its phosphorylation and subsequent activation. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets is crucial for its activity.

Comparaison Avec Des Composés Similaires

2-Amino-4,6-diphenylpyrimidine: Shares a similar pyrimidine core but with different substituents, leading to variations in biological activity.

2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with distinct chemical properties and applications.

2-Amino-4-hydroxy-6-methylpyrimidine: Similar in structure but with different substituents affecting its reactivity and biological effects.

Uniqueness: 2-Amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit Aurora kinase A and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .

Propriétés

Formule moléculaire |

C12H13N3O3 |

|---|---|

Poids moléculaire |

247.25 g/mol |

Nom IUPAC |

2-amino-4-(3,4-dimethoxyphenyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H13N3O3/c1-17-9-4-3-7(5-10(9)18-2)8-6-11(16)15-12(13)14-8/h3-6H,1-2H3,(H3,13,14,15,16) |

Clé InChI |

WHXFNLBTHUVWTP-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C(C=C1)C2=CC(=O)NC(=N2)N)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Ethyl(phenyl)amino]butanoic acid](/img/structure/B12117860.png)

![N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12117861.png)

![5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12117867.png)

![2-{5-[4-(Tert-butyl)phenyl]-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B12117903.png)

![{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12117907.png)